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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding affinity of

MDL-800, an allosteric activator of Sirtuin 6 (SIRT6), to its target protein. The included

protocols are designed to guide researchers in selecting and performing appropriate assays to

determine key binding parameters, such as the dissociation constant (Kd).

Introduction to MDL-800 and SIRT6
MDL-800 is a small molecule that acts as an allosteric activator of SIRT6, a member of the

sirtuin family of NAD+-dependent protein deacetylases. SIRT6 is implicated in a variety of

cellular processes, including DNA repair, genome stability, and metabolism, making it a

compelling target for therapeutic intervention in various diseases, including cancer. MDL-800
has been shown to enhance the deacetylase activity of SIRT6, leading to the inhibition of

cancer cell proliferation and induction of cell cycle arrest.[1] Understanding the binding affinity

of MDL-800 to SIRT6 is crucial for elucidating its mechanism of action and for the development

of more potent and selective activators.

Quantitative Data Summary
While a specific dissociation constant (Kd) for MDL-800 binding to SIRT6 has not been

explicitly reported in the reviewed literature, a study utilizing Microscale Thermophoresis (MST)

determined the Kd for a closely related derivative, MDL-801. This value provides a valuable

estimate for the binding affinity of this class of compounds.
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Compound Technique Target Protein
Reported Kd
(μmol/L)

Reference

MDL-801

Microscale

Thermophoresis

(MST)

SIRT6 129.15 ± 28.17

[Mechanism of

allosteric

activation of

SIRT6 revealed

by the action of

rationally

designed

activators]

EC50 and IC50 values, which measure the functional response to MDL-800, have also been

reported:

Assay Type Cell Line/System
Reported Value
(μM)

Reference

SIRT6 Deacetylase

Activity (EC50)
FDL Assay 11.0 ± 0.3

[MDL-800, an

allosteric activator of

SIRT6, suppresses

proliferation and

enhances EGFR-TKIs

therapy in non-small

cell lung cancer][2]

Cell Proliferation

(IC50)
NSCLC cell lines 21.5 to 34.5

[MDL-800, an

allosteric activator of

SIRT6, suppresses

proliferation and

enhances EGFR-TKIs

therapy in non-small

cell lung cancer][2]

Histone Deacetylation

(EC50)
BEL-7405 HCC 90.4

[MDL-800 Sirtuin

activator - Selleck

Chemicals][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921659/
https://www.selleckchem.com/products/mdl-800.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIRT6 Signaling Pathway and MDL-800 Mechanism
SIRT6 primarily functions as a histone deacetylase, targeting acetylated lysine residues on

histone H3, specifically H3K9ac, H3K18ac, and H3K56ac.[4][5] Deacetylation of these residues

leads to chromatin condensation and transcriptional repression of target genes. This regulation

impacts various downstream pathways, including glycolysis, ribosome biogenesis, and the NF-

κB signaling pathway. MDL-800 allosterically binds to SIRT6, enhancing its catalytic activity

and promoting the deacetylation of its histone substrates.
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SIRT6 Deacetylation Pathway Activated by MDL-800.

Experimental Workflow for Binding Affinity
Determination
The general workflow for determining the binding affinity of a small molecule like MDL-800 to

its target protein involves several key stages, from protein expression and purification to data
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analysis.

Preparation

Binding Affinity Measurement

Data Analysis

1. SIRT6 Protein Expression
(e.g., E. coli, baculovirus)

2. SIRT6 Protein Purification
(e.g., Affinity & Size-Exclusion Chromatography)

3. Protein Quality Control
(SDS-PAGE, Western Blot)

4. Select Binding Assay
(MST, ITC, SPR, FP)

5. Perform Assay
(Titration of MDL-800 against SIRT6)

6. Data Acquisition
(e.g., Thermophoresis, Heat Change, RU)

7. Curve Fitting & Model Selection
(e.g., Law of Mass Action)

8. Kd Determination
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Workflow for Determining MDL-800 Binding Affinity.

Experimental Protocols
The following are detailed protocols for commonly used techniques to measure the binding

affinity of small molecules to proteins. These should be optimized for the specific MDL-800-

SIRT6 interaction.

Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is altered

upon binding. This technique requires one binding partner to be fluorescently labeled.

Materials:

Purified recombinant SIRT6 protein

MDL-800

Fluorescent labeling kit (e.g., NHS-ester dye for primary amines)

MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

MST capillaries

MST instrument (e.g., Monolith NT.115)

Protocol:

Labeling of SIRT6:

Label purified SIRT6 with a fluorescent dye according to the manufacturer's protocol.

Remove excess dye using a desalting column.

Determine the labeling efficiency by measuring the protein and dye concentrations.

Sample Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of labeled SIRT6 at a constant concentration (typically in the low

nM range) in MST buffer.

Prepare a series of 16 dilutions of MDL-800 in MST buffer, starting from a high

concentration (e.g., 2 mM) and performing 1:1 serial dilutions.

Binding Reaction:

Mix the labeled SIRT6 solution with each MDL-800 dilution in a 1:1 ratio.

Incubate the mixtures at room temperature for 30 minutes to allow the binding to reach

equilibrium.

MST Measurement:

Load the samples into MST capillaries.

Place the capillaries into the MST instrument.

Perform the MST measurement. The instrument will apply an IR laser to create a

temperature gradient and measure the change in fluorescence.

Data Analysis:

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of

the MDL-800 concentration.

Fit the resulting binding curve using the law of mass action to determine the dissociation

constant (Kd).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction.

Materials:

Purified recombinant SIRT6 protein (high concentration, e.g., 10-50 µM)
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MDL-800 (10-20 fold higher concentration than SIRT6)

ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, dialyzed extensively)

Isothermal Titration Calorimeter

Protocol:

Sample Preparation:

Thoroughly dialyze both SIRT6 and MDL-800 against the same ITC buffer to minimize

buffer mismatch effects.

Degas the protein and ligand solutions to prevent air bubbles.

Accurately determine the concentrations of the SIRT6 and MDL-800 solutions.

ITC Experiment:

Load the SIRT6 solution into the sample cell of the calorimeter.

Load the MDL-800 solution into the injection syringe.

Set the experimental parameters (temperature, stirring speed, injection volume, and

spacing).

Perform an initial small injection to remove any material from the syringe tip, and then

proceed with a series of injections (typically 1-2 µL each).

Data Acquisition and Analysis:

The instrument measures the heat change after each injection.

The raw data is a series of peaks corresponding to each injection.

Integrate the peaks to obtain the heat change per injection.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding

(ΔH).

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events by measuring changes in the

refractive index at the surface of a sensor chip.

Materials:

Purified recombinant SIRT6 protein

MDL-800

SPR sensor chip (e.g., CM5 chip)

Amine coupling kit (EDC, NHS, ethanolamine)

SPR running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM

EDTA, 0.005% v/v Surfactant P20)

SPR instrument

Protocol:

Immobilization of SIRT6:

Activate the sensor chip surface using a mixture of EDC and NHS.

Inject the purified SIRT6 protein over the activated surface to allow for covalent coupling

via primary amines.

Deactivate any remaining active esters with an injection of ethanolamine.

A reference flow cell should be prepared similarly but without the protein to subtract non-

specific binding.

Binding Analysis:
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Prepare a series of dilutions of MDL-800 in running buffer.

Inject the MDL-800 solutions at different concentrations over the SIRT6-immobilized and

reference flow cells.

Monitor the change in the SPR signal (measured in response units, RU) in real-time.

After each injection, regenerate the sensor surface using a suitable regeneration solution

(e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound

analyte.

Data Analysis:

Subtract the reference flow cell signal from the active flow cell signal to obtain the specific

binding response.

Plot the equilibrium response against the MDL-800 concentration.

Fit the data to a steady-state affinity model to determine the dissociation constant (Kd).

Alternatively, analyze the association and dissociation phases of the sensorgrams to

determine the kinetic rate constants (ka and kd), from which the Kd (kd/ka) can be

calculated.

Fluorescence Polarization (FP) Assay
FP measures the change in the polarization of fluorescent light emitted from a labeled molecule

upon binding to a larger partner. This is a competitive binding assay format.

Materials:

Purified recombinant SIRT6 protein

MDL-800

A fluorescently labeled ligand that binds to SIRT6 (a "tracer")

FP buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Black, low-binding 96- or 384-well plates

Plate reader with fluorescence polarization capabilities

Protocol:

Tracer-SIRT6 Binding Assay:

First, determine the Kd of the fluorescent tracer for SIRT6 by titrating increasing

concentrations of SIRT6 against a fixed, low concentration of the tracer.

The concentration of SIRT6 that gives approximately 80% of the maximum polarization

signal should be used in the competition assay.

Competition Assay:

Prepare a solution containing the fixed concentrations of the fluorescent tracer and SIRT6

(determined in the previous step).

Prepare a serial dilution of MDL-800.

In the wells of a microplate, add the tracer-SIRT6 mixture and the MDL-800 dilutions.

Include controls for no MDL-800 (maximum polarization) and no SIRT6 (minimum

polarization).

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

FP Measurement:

Measure the fluorescence polarization of each well using the plate reader.

Data Analysis:

The polarization values are plotted against the logarithm of the MDL-800 concentration.

The data is fitted to a competitive binding equation to determine the IC50 value of MDL-
800.
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The IC50 is then converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation,

which requires knowledge of the tracer concentration and its Kd for SIRT6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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